3H-Indazol-6-amine

Vue d'ensemble

Description

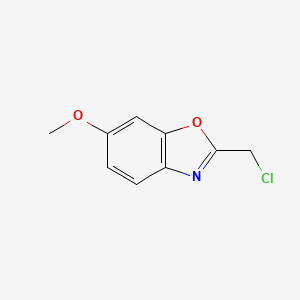

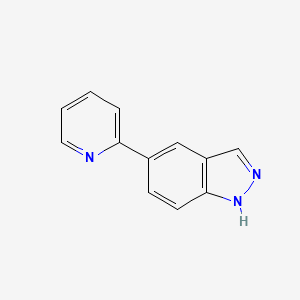

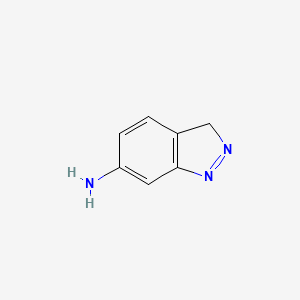

3H-Indazol-6-amine is a chemical compound that belongs to the indazole class of heterocyclic compounds . It consists of a 6-aminoindazole core structure, which is a bicyclic compound composed of a five-membered nitrogen-containing ring fused to a six-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of 6-substituted aminoindazoles involves the derivatization abilities of the indazole structure. A library of 6-substituted aminoindazoles was synthesized and evaluated for their toxicities on five cancer cell lines . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aromatic), and 1 N azo-derivative(s) .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of N–N bonds. A Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, synthetic routes, and generation methods .Applications De Recherche Scientifique

Synthèse de Dérivés Pharmacologiquement Actifs

3H-Indazol-6-amine : sert de structure de base pour la synthèse de divers dérivés pharmacologiquement actifs. Ces dérivés présentent une large gamme d'activités biologiques, notamment des propriétés anti-inflammatoires, antiarythmiques, antitumorales, antifongiques, antibactériennes et anti-VIH . La polyvalence du noyau indazole permet la fixation de différents groupes fonctionnels, conduisant à la création de nouveaux composés aux applications thérapeutiques potentielles.

Activité Anticancéreuse

Les dérivés de l'indazole ont été largement étudiés pour leurs propriétés anticancéreuses. Par exemple, certains dérivés de This compound ont montré des effets inhibiteurs prometteurs contre diverses lignées de cellules cancéreuses, telles que les cellules pulmonaires, leucémiques myéloïdes chroniques, prostatiques et hépatomes . Ces composés peuvent induire l'apoptose et affecter le cycle cellulaire, offrant potentiellement de nouvelles voies pour le traitement du cancer.

Inhibition de FGFR1

Le récepteur 1 du facteur de croissance des fibroblastes (FGFR1) est une cible essentielle en thérapie anticancéreuse. Les dérivés de This compound ont été identifiés comme de puissants inhibiteurs de FGFR1, présentant une inhibition enzymatique significative et une activité antiproliférative . Cette application est particulièrement pertinente dans le contexte des thérapies anticancéreuses ciblées, où l'inhibition sélective de voies spécifiques est cruciale.

Inhibition de la Tyrosine Kinase

Certains dérivés de This compound fonctionnent comme des inhibiteurs de la tyrosine kinase. Ces inhibiteurs peuvent interférer avec les voies de transduction du signal qui sont souvent dysrégulées dans les cellules cancéreuses. Par exemple, le pazopanib, un dérivé de l'indazole, est un médicament approuvé par la FDA pour le carcinome à cellules rénales qui fonctionne via ce mécanisme .

Activité Antiproliférative

Les dérivés de l'indazole, y compris ceux basés sur la This compound, se sont avérés posséder une activité antiproliférative. Ils peuvent inhiber la croissance des lignées cellulaires néoplasiques à faibles concentrations, provoquant un blocage de la phase G0-G1 du cycle cellulaire . Cette propriété est cruciale pour le développement de nouveaux agents chimiothérapeutiques.

Conception et Synthèse de Nouvelles Molécules Médicamenteuses

Le noyau indazole est un motif commun dans de nombreux médicaments disponibles dans le commerce. La diversité structurale et la compatibilité des groupes fonctionnels de la This compound en font un échafaudage idéal pour la conception et la synthèse de nouvelles molécules médicamenteuses. Les chercheurs utilisent ce composé pour créer de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .

Mécanisme D'action

Target of Action

The primary target of 3H-Indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism .

Mode of Action

This compound interacts with IDO1, leading to the suppression of the protein’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound disrupts the conversion of tryptophan into kynurenine, which can have downstream effects on various biological processes, including immune regulation and neuromodulation .

Result of Action

The suppression of IDO1 expression by this compound leads to a potent anti-proliferative activity, as demonstrated in human colorectal cancer cells (HCT116) . This compound also causes a G2/M cell cycle arrest in HCT116 cells .

Orientations Futures

The future directions for 3H-Indazol-6-amine research could involve further development of the compound as a potential anticancer agent . The compound 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity .

Analyse Biochimique

Biochemical Properties

3H-Indazol-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine . By inhibiting IDO1, this compound can modulate the immune response and has shown potential in cancer immunotherapy . The interaction between this compound and IDO1 involves binding to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In human colorectal cancer cells (HCT116), this compound exhibited potent anti-proliferative activity, leading to cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways by suppressing the expression of IDO1 protein, which is known to create an immunosuppressive tumor microenvironment . Additionally, this compound affects gene expression by modulating the levels of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly IDO1. By binding to the active site of IDO1, this compound inhibits the enzyme’s activity, leading to a decrease in kynurenine levels and an increase in tryptophan levels . This inhibition results in the modulation of immune responses, as tryptophan depletion and kynurenine accumulation are associated with immune suppression . Furthermore, this compound may also interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of IDO1 and prolonged anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, this compound affects the metabolic flux of tryptophan and kynurenine, leading to changes in metabolite levels . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic processes . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported across cell membranes via specific transporters or binding proteins . Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues also determines its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with IDO1 and other biomolecules involved in cell cycle regulation and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propriétés

IUPAC Name |

3H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOCOTSYVQOIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.